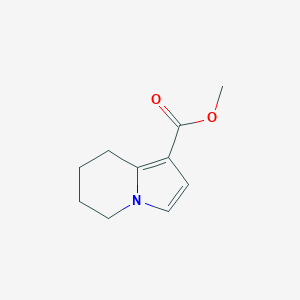
Methyl 5,6,7,8-tetrahydroindolizine-1-carboxylate
Descripción general
Descripción
“Methyl 5,6,7,8-tetrahydroindolizine-1-carboxylate” is a heterocyclic compound. Its molecular formula is C10H13NO2 and it has a molecular weight of 179.22 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C10H13NO2 . This indicates that the compound contains 10 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms.Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . Its exact density, melting point, boiling point, and flash point are not specified in the available resources .Aplicaciones Científicas De Investigación
1. Chemical Synthesis and Compound Formation
Methyl 5,6,7,8-tetrahydroindolizine-1-carboxylate serves as a crucial intermediate in the synthesis of various novel compounds. It has been used in the preparation of indolo- and furano-fused indolizinones through a series of chemical reactions. This includes the use of palladium-mediated C-N coupling and intramolecular Heck cyclization, leading to the formation of complex molecules like 1,2,3,6-tetrahydroindolizino[6,7-b]indol-5-ones and methyl 2-methyl-8-oxo-5,6,7,8-tetrahydro-1-oxa-7a-aza-s-indacene-4-carboxylates (Mmutlane, Harris, & Padwa, 2005).
2. Development of Novel Synthesis Methods
The compound is also instrumental in developing new synthesis methods. For example, it has been involved in an expedient single-step synthesis process, which uses commercially available components and results in moderate to good yields of the desired tetrahydroindolizines (Capomolla, Lim, & Zhang, 2015).
3. Exploration of Biological Activities
Research has explored the biological activities of derivatives of this compound. For instance, studies have shown that certain indolizine derivatives, including tetrahydroindolizines, exhibit anti-5-hydroxytryptamine, antihistamine, antiacetylcholine, and CNS-depressant activities (Antonini, Claudi, Gulini, Micossi, & Venturi, 1977).
4. Mechanistic Studies and Catalytic Reactions
The compound's versatility extends to mechanistic studies in catalytic reactions. For instance, research on palladium-catalyzed arylation and heteroarylation of tetrahydroindolizines, assuming an electrophilic substitution pathway, has led to efficient synthesis methods for 3-aryl-8-oxo-5,6,7,8-tetrahydroindolizines (Gracia, Cazorla, Métay, Pellet-Rostaing, & Lemaire, 2009).
5. Pharmaceutical and Medicinal Chemistry Research
In pharmaceutical and medicinal chemistry, the compound and its derivatives are investigated for potential therapeutic applications. This includes the design and synthesis of novel compounds targeting specific biological pathways, such as α-glucosidase inhibitors for potential use in managing diabetes (Tavani et al., 2017).
Propiedades
IUPAC Name |
methyl 5,6,7,8-tetrahydroindolizine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-13-10(12)8-5-7-11-6-3-2-4-9(8)11/h5,7H,2-4,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQSAYGOMEZDATQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CCCCN2C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

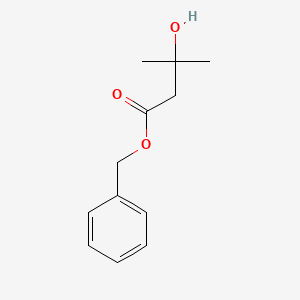
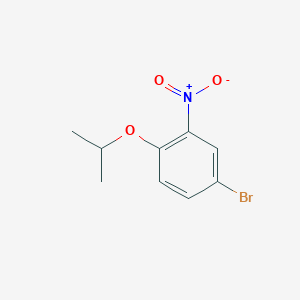

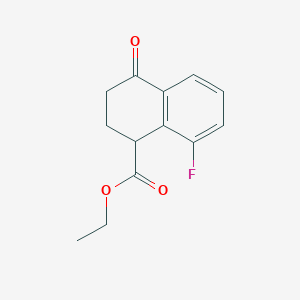
![N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-(phenylmethyl)sulfamide](/img/structure/B3179778.png)
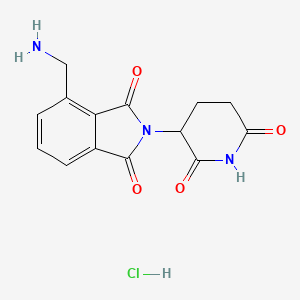
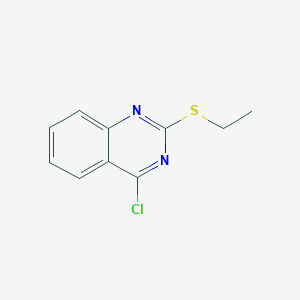



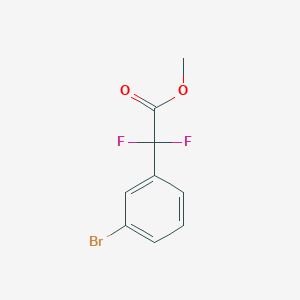
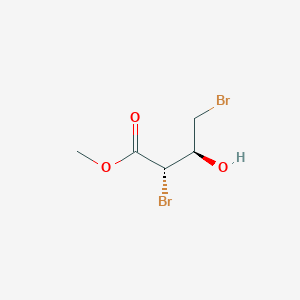
![3-methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazol-5-amine](/img/structure/B3179841.png)
![3,4-Dihydrobenzofuro[2,3-c]pyridine](/img/structure/B3179846.png)